molecular formula C13H14N4 B6150236 N2-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine CAS No. 1714768-97-4

N2-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine

Cat. No.: B6150236
CAS No.: 1714768-97-4
M. Wt: 226.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with a 2,3-dihydro-1H-inden-5-yl group at the N2 position and an amino group at the 2 and 4 positions. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine typically involves the reaction of 2,3-dihydro-1H-indene with pyrimidine-2,4-diamine under specific conditions. One common method includes:

    Starting Materials: 2,3-dihydro-1H-indene and pyrimidine-2,4-diamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N2-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups at the 2 and 4 positions can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N2-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide
  • Pyrimido[4,5-d]pyrimidines
  • Pyrimido[5,4-d]pyrimidines

Uniqueness

N2-(2,3-dihydro-1H-inden-5-yl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both indene and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1714768-97-4

Molecular Formula

C13H14N4

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.